molecular formula C5H4F3N B1610312 2-(trifluoromethyl)-1H-pyrrole CAS No. 67095-60-7

2-(trifluoromethyl)-1H-pyrrole

Cat. No.: B1610312
CAS No.: 67095-60-7
M. Wt: 135.09 g/mol
InChI Key: IVDHYYCFEMRCDZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrole is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group significantly influences the compound’s chemical properties, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(Trifluoromethyl)-1H-pyrrole has numerous applications in scientific research:

Future Directions

The use of trifluoromethyl groups in organic synthesis and medicinal chemistry is a topic of ongoing research. Future directions may include the development of new synthetic methods, the study of the properties and reactivity of trifluoromethylated compounds, and the design of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1H-pyrrole typically involves the introduction of a trifluoromethyl group into a pyrrole ring. One common method is the reaction of pyrrole with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorinating agents, such as cesium fluoride, to achieve high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrroles and pyrrole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYYCFEMRCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448684
Record name 1H-Pyrrole, 2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67095-60-7
Record name 1H-Pyrrole, 2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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